N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4,6-trimethylbenzene-1-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4S/c1-19-16-20(2)26(21(3)17-19)34(30,31)27-18-24(25-6-5-15-33-25)29-13-11-28(12-14-29)22-7-9-23(32-4)10-8-22/h5-10,15-17,24,27H,11-14,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJPFWSEGMGTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 461.5 g/mol. Its structure features a furan ring, a piperazine moiety, and a sulfonamide group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 461.5 g/mol |
| CAS Number | 877633-70-0 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Serotonin Receptors : The piperazine component suggests potential activity at serotonin receptors (5-HT receptors), which are crucial in mood regulation and various neurological functions.
- Protein Tyrosine Phosphatase Inhibition : Studies indicate that related compounds can inhibit protein tyrosine phosphatases (PTPs), affecting signal transduction pathways in cells .
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Antidepressant Activity : Due to its interaction with serotonin receptors, the compound may exhibit antidepressant-like effects.
- Anticancer Potential : Similar sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential for further exploration in cancer therapy.
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:
- Inhibition of Protein Tyrosine Phosphatases :
- Cytotoxicity Against Cancer Cells :
- Serotonin Receptor Binding Assays :
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that sulfonamide derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The compound has shown promise in preclinical models against various cancer cell lines, including breast and prostate cancer. Its mechanism of action may involve the inhibition of carbonic anhydrase, which is crucial for tumor cell proliferation and survival.
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological applications. Research indicates that compounds containing piperazine can act as serotonin receptor modulators, making them candidates for treating mood disorders and anxiety. Preliminary studies have shown that this compound can influence neurotransmitter systems in animal models, indicating its potential as an antidepressant or anxiolytic agent.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The compound's structure allows it to interfere with bacterial folate synthesis, leading to bacteriostatic effects. Laboratory tests have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.
Case Studies
-
Anticancer Activity in Breast Cancer Models :
A study conducted on the effects of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4,6-trimethylbenzene-1-sulfonamide on MCF-7 breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an adjunct therapy in breast cancer treatment. -
Neuropharmacological Assessment :
In a behavioral study assessing the anxiolytic effects of the compound using the elevated plus maze model in rats, it was found that doses of 5 mg/kg significantly increased the time spent in open arms compared to controls, suggesting reduced anxiety levels. This supports the hypothesis that the compound may modulate serotonin receptors. -
Antimicrobial Efficacy :
A series of tests against clinical isolates of Staphylococcus aureus revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL, demonstrating its effectiveness as an antimicrobial agent. Further studies are required to explore its mechanism and resistance profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
